molecular formula C19H20F2N2O4S B2427151 N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 790233-81-7

N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2427151
CAS No.: 790233-81-7
M. Wt: 410.44
InChI Key: XQQZBOASDLTFAF-UHFFFAOYSA-N
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Description

N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety through a piperidinylsulfonyl linkage. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Synthesis of the piperidinylsulfonyl intermediate: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions to form the piperidinylsulfonyl intermediate.

    Coupling reaction: The difluoromethoxyphenyl intermediate is coupled with the piperidinylsulfonyl intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the piperidinylsulfonyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted phenyl or piperidinyl derivatives

Scientific Research Applications

N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(trifluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(2-(methoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(2-(difluoromethoxy)phenyl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its analogs

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-7-3-2-6-16(17)22-18(24)14-8-10-15(11-9-14)28(25,26)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZBOASDLTFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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